6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Catalog No.
S566233
CAS No.
25983-13-5
M.F
C8H4Cl2N2O2
M. Wt
231.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

CAS Number

25983-13-5

Product Name

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

IUPAC Name

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)

InChI Key

AVBSIKMUAFYZAV-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2

Synonyms

6,7-dichloroquinoxaline-2,3-dione, DCQX

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione is a quinoxaline derivative.

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX, CAS 25983-13-5) is a highly specialized halogenated quinoxalinedione widely procured as a precision pharmacological tool and a versatile synthetic building block. In neuroscience, it functions as a highly selective, competitive antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor [1]. Beyond its role in isolating NMDA-mediated excitotoxicity from other ionotropic glutamate receptors, DCQX is increasingly utilized in synthetic chemistry. The presence of two reactive chlorine atoms at the 6 and 7 positions makes it an excellent precursor for nucleophilic substitution reactions, enabling the efficient synthesis of complex supramolecular cavitands and bioactive aminoalcohol-substituted quinoxalines [2]. For procurement, its dual utility as a neuropharmacological probe and a high-yield synthetic intermediate defines its core value proposition.

Substituting DCQX with closely related quinoxalinediones like DNQX, CNQX, or NBQX fundamentally alters experimental outcomes and synthetic pathways. While DNQX and CNQX share the quinoxalinedione core, they are primarily AMPA and kainate receptor antagonists with only secondary, weaker affinity for the NMDA glycine site [1]. Using them in place of DCQX introduces confounding AMPA blockade, ruining assays designed to isolate NMDA-specific signaling cascades. Conversely, substituting DCQX with unhalogenated or mono-halogenated quinoxalines in synthetic workflows severely limits reactivity. The specific 6,7-dichloro substitution pattern in DCQX provides the precise electrophilicity required for double nucleophilic displacement, allowing chemists to bypass laborious multi-step cross-coupling reactions and complex chromatographic purifications when synthesizing advanced macrocycles or functionalized therapeutics [2].

Receptor Selectivity: Isolating NMDA Signaling from AMPA/Kainate Interference

DCQX completely abolishes NMDA-mediated responses by selectively displacing [3H]glycine at the strychnine-insensitive binding site, without inhibiting [3H]glutamate or AMPA/kainate receptor binding [1]. In direct contrast, structural analogs like CNQX and DNQX act primarily as non-NMDA (AMPA/kainate) antagonists, making them unsuitable for isolating pure NMDA receptor activity [1].

Evidence DimensionReceptor Selectivity Profile
Target Compound DataSelective displacement of [3H]glycine with no inhibition of AMPA/kainate binding
Comparator Or BaselineDNQX / CNQX (Primary AMPA/kainate antagonists with mixed/weak NMDA affinity)
Quantified DifferenceComplete isolation of NMDA-glycine site antagonism vs. confounded non-NMDA blockade
ConditionsRadioligand binding assays in synaptic membranes

Procuring DCQX is mandatory for researchers who must block NMDA-glycine sites without inadvertently silencing AMPA-mediated synaptic transmission.

Precursor Suitability: High-Yield Nucleophilic Substitution in Synthesis

The 6,7-dichloro configuration of DCQX makes it a highly reactive electrophilic building block for synthesizing bioactive quinoxalines and supramolecular cavitands. Reactions of DCQX with aliphatic amines (such as ethanolamine) yield double N-substituted or N,O-substituted products (e.g., DEQX and OAQX) in high yields and high purity without the need for laborious chromatographic purification [1].

Evidence DimensionDownstream Purification Requirement
Target Compound DataHigh-purity double-substituted products achieved directly via precipitation/crystallization
Comparator Or BaselineStandard unhalogenated quinoxalines (Require complex multi-step functionalization and chromatography)
Quantified DifferenceEliminates chromatographic bottlenecks in the synthesis of functionalized quinoxalines
ConditionsReaction with nucleophiles (ethanolamine/diethanolamine) in polar aprotic solvents

For industrial and medicinal chemists, using DCQX as a starting material drastically reduces downstream processing time and solvent waste during library synthesis.

In Vivo Efficacy: Attenuation of Cocaine-Induced Behavioral Toxicity

In murine models of cocaine overdose, pretreatment with the NMDA/glycine site antagonist DCQX significantly attenuates cocaine-induced convulsions and lethality [1]. In stark contrast, the selective AMPA receptor antagonist NBQX—despite sharing the 2,3-quinoxalinedione core structure—fails to provide statistically significant protection against these toxic effects [1].

Evidence DimensionProtection against cocaine-induced lethality and convulsions
Target Compound DataSignificant attenuation of convulsions and lethality
Comparator Or BaselineNBQX (AMPA-selective antagonist)
Quantified DifferenceSignificant protection (DCQX) vs. no statistically significant protection (NBQX)
ConditionsIn vivo Swiss Webster mouse model of cocaine overdose

Demonstrates that the specific NMDA-glycine site mechanism of DCQX is critical for translational models of behavioral toxicity, where AMPA-selective analogs fail.

Isolation of NMDA-Mediated Excitotoxicity in In Vitro Neuronal Models

Directly following from its unique receptor selectivity profile (Section 3), DCQX is the optimal choice for neuropharmacologists aiming to study NMDA receptor-driven excitotoxicity without blocking AMPA or kainate receptors. It is routinely applied in cortical wedge preparations and cultured neurons to isolate the glycine co-agonist site's contribution to downstream signaling cascades [1].

Precursor for Supramolecular Cavitands and Bioactive Quinoxalines

Leveraging its high-yield nucleophilic substitution capabilities (Section 3), DCQX is widely procured by synthetic chemists as a starting material. It reacts efficiently with resorcinarenes to form tetraquinoline-based calix[4]pyrrole-resorcinarene cavitands, and with aliphatic amines to produce highly pure aminoalcohol-substituted quinoxalines for anticancer and anti-inflammatory screening [2].

Translational In Vivo Models of Drug-Induced Behavioral Toxicity

Based on its proven efficacy over AMPA-selective analogs (Section 3), DCQX is utilized in behavioral pharmacology to investigate treatments for stimulant overdose. Its ability to attenuate cocaine-induced convulsions and lethality makes it a critical reference compound for evaluating novel NMDA/glycine site antagonists in preclinical safety and toxicity models [3].

XLogP3

1.5

Wikipedia

6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione

Dates

Last modified: 08-15-2023

Serofendic acid prevents acute glutamate neurotoxicity in cultured cortical neurons

Ryota Taguchi, Hiroyuki Nishikawa, Toshiaki Kume, Taro Terauchi, Shuji Kaneko, Hiroshi Katsuki, Masahiro Yonaga, Hachiro Sugimoto, Akinori Akaike
PMID: 14522357   DOI: 10.1016/j.ejphar.2003.08.027

Abstract

We have previously reported that a novel neuroprotective substance named serofendic acid was purified and isolated from ether extract of fetal calf serum. In the present study, we investigated the effect of serofendic acid on acute neurotoxicity induced by L-glutamate (Glu) using primary cultures of rat cortical neurons. Exposure of cortical cultures to Glu for 1 h caused a marked decrease in cell viability, as determined by trypan blue exclusion. This acute Glu neurotoxicity was prevented by N-methyl-D-aspartate (NMDA) receptor antagonists, extracellular Ca(2+) removal, nitric oxide (NO) synthase inhibitor and NO scavenger. Serofendic acid prevented acute Glu neurotoxicity in a concentration-dependent manner. Acute neurotoxicity was induced by ionomycin, a Ca(2+) ionophore, and S-nitroso-L-cysteine, an NO donor. Serofendic acid also prevented both ionomycin- and S-nitroso-L-cysteine-induced neurotoxicity. Moreover, the protective effect of serofendic acid on acute Glu neurotoxicity was not affected by cycloheximide, a protein synthesis inhibitor, and actinomycin D, an RNA synthesis inhibitor. These results indicate that serofendic acid protects cultured cortical neurons from acute Glu neurotoxicity by reducing the cytotoxic action of NO and de novo protein synthesis is not required for this neuroprotection.


6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex

K Ogita, Y Yoneda
PMID: 1967633   DOI: 10.1111/j.1471-4159.1990.tb01927.x

Abstract

Multiple binding sites on the N-methyl-D-aspartate (NMDA) receptor complex were examined using rat brain synaptic membranes treated with Triton X-100. Binding of [3H](+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imi ne ([3H]MK-801), a noncompetitive NMDA antagonist, in the presence of 10 microM L-glutamate not only was inhibited by different types of antagonists, such as 6,7-dichloro-3-hydroxy-2-quinoxaline-carboxylate, 7-chlorokynurenate, and 6,7-dichloroquinoxaline-2,3-dione (DCQX), but also was abolished by non-NMDA antagonists, including 6-cyano-7-nitroquinoxaline-2,3-dione and 6,7-dinitroquinoxaline-2,3-dione. The inhibition of [3H]MK-801 binding by these compounds was invariably reversed or attenuated by addition of 10 microM glycine. Among these novel antagonists with an inhibitory potency on [3H]MK-801 binding, only DCQX abolished [3H]glycine binding without inhibiting [3H]glutamate and [3H](+-)-3-(2-carboxypiperazine-4-yl)propyl-1-phosphonate bindings. Other antagonists examined were all effective as displacers of the latter two bindings. These results suggest that DCQX is an antagonist highly selective to the strychnine-insensitive glycine binding sites with a relatively high affinity.


Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX)

Y Yoneda, K Ogita
PMID: 2554902   DOI: 10.1016/0006-291x(89)91535-0

Abstract

Among various quinoxaline derivatives examined, only 6,7-dichloroquinoxaline-2,3-dione (DCQX) competitively displaced the strychnine-insensitive binding of [3H]glycine, without affecting the other binding sites on the N-methyl-D-aspartate (NMDA) receptor complex. This novel specific antagonist abolished the ability of L-glutamate to potentiate [3H]MK-801 binding activity in brain synaptic membranes treated with Triton X-100. Inclusion of glycine reversed this preventive action of DCQX on the potentiation induced by glutamate.


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